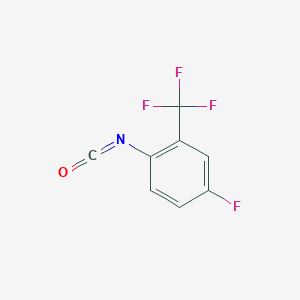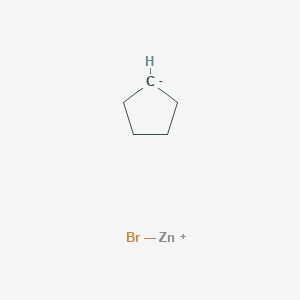
溴环戊基锌
描述
Zinc, bromocyclopentyl- (also known as cyclopentylzinc bromide) is an organozinc compound with the molecular formula C5H9BrZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a useful tool in the synthesis of complex organic molecules .
科学研究应用
Cyclopentylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用机制
Target of Action
Zinc, in general, is known to act as an immune modulator, playing a crucial role in the immune defense system . It has been widely considered as an anti-inflammatory and anti-oxidant agent . Zinc oxide nanoparticles (ZnO NPs) are promising inorganic materials that have bactericidal action . They are used in the composition of pharmaceutical drugs .
Mode of Action
The mode of action of zinc involves three primary biological roles: catalytic, structural, and regulatory . The catalytic and structural role of zinc is well established . The proposed mechanism of action of ZnO involves the production of reactive oxygen species, which elevates membrane lipid peroxidation that causes membrane leakage of reducing sugars, DNA, proteins, and reduces cell viability .
Biochemical Pathways
Zinc metabolism at the cellular level is critical for many biological processes in the body . A key observation is the disruption of cellular homeostasis, often coinciding with disease progression . Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .
Pharmacokinetics
Zinc is absorbed, distributed, metabolized, and excreted from the body . It influences growth and effects on immunity, various systems of the body, and participation in different metabolisms . A pharmacokinetic study of the serum zinc profile after oral administration of a pharmacological dose of the metal was performed .
Result of Action
The result of zinc’s action is seen in its role in antiviral immunity in several viral infections . It has been used for the therapeutic intervention of COVID-19 in many different clinical trials . Zinc treatment using a combination of HCQ and zinc pronouncedly reduced symptom score and the rates of hospital admission and mortality in COVID-19 patients .
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentylzinc bromide is typically prepared by the reaction of cyclopentylmagnesium bromide with zinc chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:
C5H9MgBr+ZnCl2→C5H9ZnBr+MgCl2
Industrial Production Methods
In industrial settings, cyclopentylzinc bromide can be produced in larger quantities using similar methods but with more controlled environments to ensure purity and yield. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures that the final product meets the required specifications for industrial applications .
化学反应分析
Types of Reactions
Cyclopentylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Transmetalation: It can transfer its cyclopentyl group to other metals, such as palladium or copper, facilitating cross-coupling reactions.
Substitution: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a catalyst such as copper(I) iodide.
Transmetalation: Often carried out with palladium or copper catalysts under inert conditions.
Substitution: Usually involves alkyl or aryl halides in the presence of a suitable base.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Coupled Products: From cross-coupling reactions with aryl or vinyl halides.
Substituted Cyclopentanes: From substitution reactions with alkyl halides.
相似化合物的比较
Similar Compounds
Cyclopentylmagnesium Bromide: Another organometallic reagent used for similar purposes but with different reactivity and stability.
Cyclopentyl Lithium: A more reactive compound that can be used in similar reactions but requires more stringent conditions.
Cyclopentyl Copper: Used in cross-coupling reactions but with different catalytic properties.
Uniqueness
Cyclopentylzinc bromide is unique in its balance of reactivity and stability. It is less reactive than cyclopentyl lithium, making it easier to handle and store, but more reactive than cyclopentylmagnesium bromide, allowing for a broader range of applications. Its ability to participate in transmetalation reactions also sets it apart from other similar compounds .
属性
IUPAC Name |
bromozinc(1+);cyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJUPSNUGOBNMF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]C1.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399797 | |
| Record name | Zinc, bromocyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171860-68-7 | |
| Record name | Zinc, bromocyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc, bromocyclopentyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


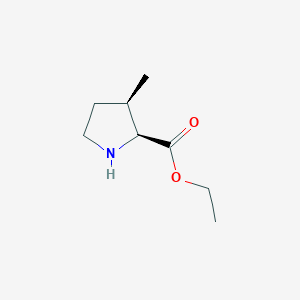
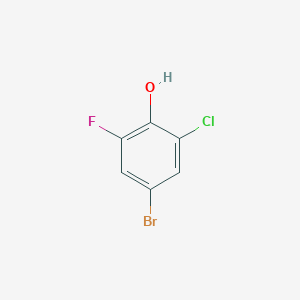

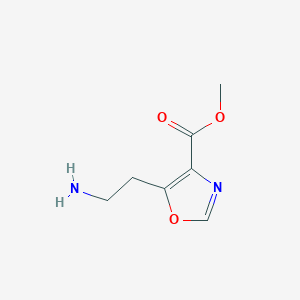
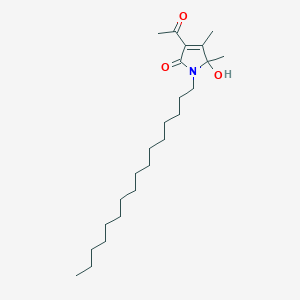
![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)
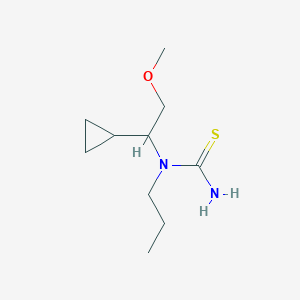

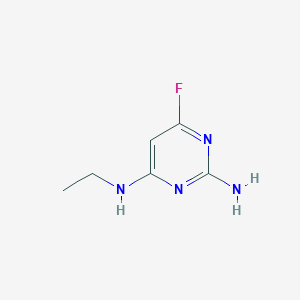

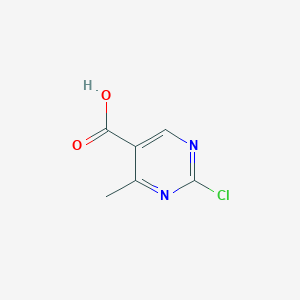
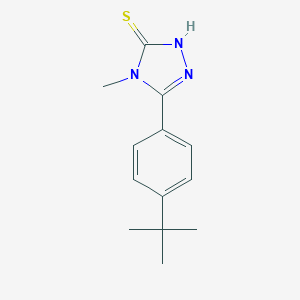
![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)
